CP-547632

Catalog No.
S547931
CAS No.
252003-65-9
M.F
C20H24BrF2N5O3S
M. Wt
532.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-547632

CAS Number

252003-65-9

Product Name

CP-547632

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide

Molecular Formula

C20H24BrF2N5O3S

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30)

InChI Key

HXHAJRMTJXHJJZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-bromo-2,6-difluorobenzyloxy)-5-(3-(4-pyrrolidin-1-ylbutyl)ureido)isothiazole-4-carboxylic acid amide, CP 547,632, CP 547632, CP-547,632, CP-547632, CP547,632, CP547632

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N

Description

The exact mass of the compound 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide is 531.07513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VEGFR-2 Inhibition

The primary area of scientific research concerning 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide, also known as CP-547632, focuses on its potential as a VEGFR-2 inhibitor. VEGFR-2, or vascular endothelial growth factor receptor 2, is a protein involved in angiogenesis, the process of new blood vessel formation. Inhibiting VEGFR-2 has been a target for cancer treatment strategies, as tumors require extensive blood supplies for growth [].

Studies have shown that CP-547632 demonstrates anti-angiogenic properties by inhibiting VEGFR-2 signaling. [, ] This suggests a potential therapeutic role in cancer treatment; however, further research is needed to determine its efficacy and safety in clinical trials.

CP-547632 is a small molecule characterized as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases. Its chemical formula is C20H24BrF2N5O3SC_{20}H_{24}BrF_{2}N_{5}O_{3}S, and it has a molecular weight of approximately 532.402 g/mol. The compound is known for its investigational status in clinical trials aimed at treating various cancers, including ovarian and lung neoplasms . The structure of CP-547632 features an isothiazole core, which contributes to its biological activity.

The primary reaction involving CP-547632 is its interaction with ATP, where it acts as a competitive inhibitor of VEGFR-2. In kinetic studies, increasing concentrations of ATP were shown to reverse the inhibitory effects of CP-547632, indicating its mechanism of action as an ATP competitor . The compound also inhibits thymidine incorporation in human umbilical vein endothelial cells (HUVEC), demonstrating its impact on cellular proliferation stimulated by VEGF and bFGF .

CP-547632 exhibits significant biological activity as an inhibitor of angiogenesis through its action on VEGFR-2 and bFGF. It has reported IC50 values of approximately 11 nM for VEGFR-2 and 9 nM for bFGF, showcasing its potency in inhibiting these pathways . The compound's ability to impede endothelial cell proliferation makes it a candidate for cancer therapy, particularly in tumors reliant on angiogenesis for growth.

The synthesis of CP-547632 involves several steps that typically include the formation of the isothiazole ring, followed by the introduction of various functional groups such as bromine and fluorine atoms. The detailed synthetic pathway may include:

  • Formation of Isothiazole: Starting from appropriate thioketones and amines.
  • Bromination: Introducing bromine at specific positions on the aromatic ring.
  • Fluorination: Adding fluorine substituents to enhance biological activity.
  • Final Assembly: Coupling with other functional groups to achieve the final structure.

Specific methods may vary based on the desired yield and purity .

CP-547632 has been primarily explored for its applications in oncology, particularly in targeting tumors that exhibit high levels of angiogenesis. Clinical trials have investigated its efficacy in treating:

  • Ovarian Cancer
  • Lung Neoplasms
  • Peritoneal Neoplasms
  • Fallopian Tube Cancer .

The compound's role as a VEGFR-2 inhibitor positions it as a potential therapeutic agent in cancer treatment protocols.

Interaction studies have shown that CP-547632 effectively inhibits the signaling pathways mediated by VEGFR-2 and bFGF, which are crucial for tumor angiogenesis. Its competitive inhibition suggests that it can be used alongside other therapies to enhance anti-tumor efficacy. Additionally, studies indicate that CP-547632 can modulate cellular responses to hypoxic conditions, further supporting its therapeutic relevance in cancer treatment .

Several compounds share structural or functional similarities with CP-547632, particularly those targeting receptor tyrosine kinases involved in angiogenesis:

Compound NameMechanism of ActionIC50 (nM)Notable Features
SorafenibMulti-targeted kinase inhibitor20Used for liver and kidney cancers
SunitinibInhibitor of multiple receptor tyrosine kinases25Approved for renal cell carcinoma
PazopanibInhibitor of VEGFR, PDGFR, c-KIT20Used for soft tissue sarcoma
AxitinibSelective VEGFR inhibitor10Used primarily for renal cell carcinoma

CP-547632 is unique due to its specific inhibition profile against VEGFR-2 and bFGF with lower IC50 values compared to some other compounds listed above, indicating greater potency . This specificity may offer advantages in targeted therapy approaches.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

531.07513 g/mol

Monoisotopic Mass

531.07513 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1B375O5M2

Other CAS

252003-65-9

Wikipedia

Cp-547632

Dates

Modify: 2023-08-15
1: Cohen RB, Langer CJ, Simon GR, Eisenberg PD, Hainsworth JD, Madajewicz S, Cosgriff TM, Pierce K, Xu H, Liau K, Healey D. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2007 Jun;60(1):81-9. Epub 2006 Oct 10. PubMed PMID: 17031646.
2: Wakelee HA, Schiller JH. Targeting angiogenesis with vascular endothelial growth factor receptor small-molecule inhibitors: novel agents with potential in lung cancer. Clin Lung Cancer. 2005 Sep;7 Suppl 1:S31-8. Review. PubMed PMID: 16159417.
3: Beebe JS, Jani JP, Knauth E, Goodwin P, Higdon C, Rossi AM, Emerson E, Finkelstein M, Floyd E, Harriman S, Atherton J, Hillerman S, Soderstrom C, Kou K, Gant T, Noe MC, Foster B, Rastinejad F, Marx MA, Schaeffer T, Whalen PM, Roberts WG. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. Cancer Res. 2003 Nov 1;63(21):7301-9. PubMed PMID: 14612527.
4: Sridhar SS, Shepherd FA. Targeting angiogenesis: a review of angiogenesis inhibitors in the treatment of lung cancer. Lung Cancer. 2003 Dec;42 Suppl 1:S81-91. Review. PubMed PMID: 14611919.
5: Shepherd FA, Sridhar SS. Angiogenesis inhibitors under study for the treatment of lung cancer. Lung Cancer. 2003 Aug;41 Suppl 1:S63-72. Review. PubMed PMID: 12867064.

Explore Compound Types